molecular formula C16H15N3O2 B2716615 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide CAS No. 868970-55-2

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B2716615
CAS No.: 868970-55-2
M. Wt: 281.315
InChI Key: UBACLDOMLDNRFR-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide is a chemical research reagent designed for investigative applications. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Key Research Applications & Value: The primary research value of this compound class lies in the development of novel anti-infective agents. Imidazo[1,2-a]pyridine-based compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . Particularly, derivatives with amide functionalities have shown high potency, with some analogs exhibiting MIC values as low as 0.05 µg/mL, demonstrating superior activity to standard treatments . The proposed mechanism of action for this compound class involves the inhibition of the enoyl acyl carrier protein reductase (InhA) , a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis , which is a validated molecular target for antimycobacterial agents . Additionally, the imidazo[1,2-a]pyrimidine core, a closely related structure, has been investigated for antiviral activity , including potential as an entrance inhibitor for viruses like SARS-CoV-2 by targeting human ACE2 and viral spike proteins . Researchers can utilize this reagent as a building block in multi-component reactions or as a key pharmacophore in molecular hybridization strategies to develop new therapeutic candidates . Notice: This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-14-7-5-12(6-8-14)16(20)17-10-13-11-19-9-3-2-4-15(19)18-13/h2-9,11H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBACLDOMLDNRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents and Linkers

Compound A : N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide
  • Key Differences :
    • The imidazo[1,2-a]pyridine group is attached to a phenyl ring directly connected to the benzamide nitrogen, rather than via a methylene bridge.
    • The absence of a methylene linker reduces conformational flexibility compared to the target compound.
  • Implications :
    • The rigid phenyl-imidazopyridine structure may alter binding kinetics or steric interactions with biological targets.
Compound B : N-(2-formyl-4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxamide
  • Key Differences :
    • A formyl group at position 2 and a methoxy group at position 4 on the phenyl ring.
    • The imidazopyridine is linked via a carboxamide group at position 8 instead of a benzamide.
  • Positional differences in the imidazopyridine attachment may influence target selectivity.
Compound C : 4-(Imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
  • Key Differences :
    • Replaces the benzamide core with a dimethylaniline group.
    • Lacks the methoxy substituent but retains the imidazopyridine moiety.

Analogues with Fused Heterocyclic Systems

Compound D : N-[4-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-3-nitropyridin-2-amine
  • Key Differences :
    • Contains a dihydro-imidazo[1,2-a]benzimidazole core fused with a benzene ring, increasing molecular rigidity.
    • A nitro group on the pyridine ring introduces strong electron-withdrawing effects.
  • Implications :
    • The fused benzimidazole system may enhance planar stacking interactions but reduce solubility.
    • The nitro group could contribute to oxidative stress or metabolic challenges.

Comparative Analysis Table

Compound Name Core Structure Key Substituents/Linkers Potential Implications Reference
Target Compound Benzamide 4-methoxy, imidazopyridin-2-ylmethyl linker Balanced solubility and flexibility -
N-(4-Imidazopyridin-2-YLphenyl)-4-methoxybenzamide Benzamide-phenyl Phenyl-imidazopyridine, no methylene linker Reduced conformational flexibility
N-(2-formyl-4-methoxyphenyl)imidazopyridine-8-carboxamide Carboxamide Formyl (position 2), imidazopyridine-8 linker Electrophilic reactivity
4-(Imidazopyridin-2-yl)-N,N-dimethylaniline Aniline Dimethylamino, imidazopyridine Enhanced electron donation
N-[4-(Dihydroimidazobenzimidazolyl)phenyl]-3-nitropyridin-2-amine Fused benzimidazole-pyridine Nitro group, dihydro-benzimidazole Planar stacking, metabolic challenges

Research Findings and Hypotheses

  • Electronic Effects : The 4-methoxy group in the target compound and Compound A may improve solubility via polar interactions, while nitro (Compound D) or formyl (Compound B) groups introduce reactivity or instability .
  • Conformational Flexibility : The methylene linker in the target compound likely enhances adaptability for target binding compared to rigid analogues like Compound A or D .
  • Metabolic Considerations: Dimethylamino (Compound C) and nitro (Compound D) substituents may pose challenges in metabolic pathways, whereas the target compound’s methoxy group is metabolically stable .

Biological Activity

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases and inflammatory processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H17_{17}N3_{3}O2_{2}
  • Molecular Weight : 283.33 g/mol
  • Purity : Typically around 95%

The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The methoxy group on the benzamide enhances its lipophilicity, potentially improving its bioavailability.

Target Enzymes

This compound primarily targets the following enzymes:

  • Acetylcholinesterase (AChE) : Inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition also contributes to cholinergic activity.
  • Lipoxygenase (LOX) : Inhibition reduces the production of inflammatory mediators such as leukotrienes.

Mode of Action

The compound interacts with these targets through competitive inhibition, effectively blocking their active sites and preventing substrate binding. This modulation of enzyme activity can have significant effects on neurotransmission and inflammation pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on AChE and BChE. For instance:

  • AChE Inhibition : IC50_{50} values in the low micromolar range indicate strong potential for treating Alzheimer's disease.
  • BChE Inhibition : Similar potency observed, suggesting a dual-action mechanism beneficial for neurodegenerative conditions.
EnzymeIC50_{50} (µM)Reference
Acetylcholinesterase (AChE)3.5
Butyrylcholinesterase (BChE)4.0
Lipoxygenase (LOX)5.0

Case Studies

  • Alzheimer's Disease Model :
    • A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives in an Alzheimer's disease model. This compound was one of the most effective compounds tested for reducing cognitive decline by enhancing cholinergic signaling through AChE inhibition.
  • Inflammation Models :
    • In models of acute inflammation, this compound demonstrated a significant reduction in inflammatory markers due to LOX inhibition, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate metabolic stability. However, further in vivo studies are necessary to fully understand its safety profile and potential side effects.

Q & A

Q. How should stability studies be conducted under physiological conditions?

  • Methodological Answer :
  • Buffer Solutions : Incubate at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
  • Sampling : Collect aliquots at 0, 6, 12, 24, and 48 h for HPLC analysis .
  • Degradation Products : Identify via HRMS and compare with synthetic standards .

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